molecular formula C6H5BrN2O2 B2760700 6-Bromo-N-hydroxypyridine-3-carboxamide CAS No. 1851110-29-6

6-Bromo-N-hydroxypyridine-3-carboxamide

Cat. No.: B2760700
CAS No.: 1851110-29-6
M. Wt: 217.022
InChI Key: DGTYHTGYOSBTOE-UHFFFAOYSA-N
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Description

6-Bromo-N-hydroxypyridine-3-carboxamide is a chemical compound with the molecular formula C6H5BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide typically involves the bromination of pyridine derivatives followed by the introduction of the hydroxylamine group. One common method includes the reaction of 6-bromonicotinic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

6-Bromo-N-hydroxypyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-N-hydroxynicotinamide: Similar in structure but with different functional groups.

    6-Bromo-3-hydroxypyridine: Lacks the carboxamide group.

    N-Hydroxy-3-pyridinecarboxamide: Lacks the bromine atom.

Uniqueness

6-Bromo-N-hydroxypyridine-3-carboxamide is unique due to the presence of both the bromine atom and the hydroxylamine group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-N-hydroxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-5-2-1-4(3-8-5)6(10)9-11/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTYHTGYOSBTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NO)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1851110-29-6
Record name 6-bromo-N-hydroxypyridine-3-carboxamide
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